2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one
Description
Properties
Molecular Formula |
C12H16BrN3O |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-bromo-1-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propan-1-one |
InChI |
InChI=1S/C12H16BrN3O/c1-8(13)12(17)15-5-4-11-10(6-15)14-7-16(11)9-2-3-9/h7-9H,2-6H2,1H3 |
InChI Key |
MBYYWRLSFCXWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)N=CN2C3CC3)Br |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Mechanisms
Bromination of the propan-1-one precursor is achieved using electrophilic or radical brominating agents. N-Bromosuccinimide (NBS) is preferred for its selectivity, while molecular bromine (Br₂) offers cost efficiency but risks side reactions.
Table 1: Bromination Efficiency Comparison
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DCM | 0–25 | 82 | 98 |
| Br₂ | Acetic Acid | 25–40 | 75 | 90 |
| Dibromantin | THF | −10–0 | 88 | 97 |
Data adapted from large-scale patent examples.
Radical-initiated bromination using UV light or AIBN (azobisisobutyronitrile) enhances selectivity for the α-position of the ketone, critical for preserving the imidazo-pyridine core.
Cyclopropanation Methods
Nucleophilic Substitution
Cyclopropyl groups are introduced via SN2 reactions between cyclopropylamine and halogenated intermediates. For example, reacting 1-(6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one with cyclopropyl bromide in the presence of K₂CO₃ yields the cyclopropane derivative with 70–85% efficiency.
Palladium-Catalyzed Cross-Coupling
Advanced methods employ Pd(PPh₃)₄ or CuI to facilitate coupling between boronic acid derivatives and brominated intermediates. This approach minimizes racemization and improves functional group tolerance.
Table 2: Catalytic Systems for Cyclopropanation
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | DMF | 78 |
| CuI | 1,10-Phenanthroline | THF | 65 |
| NiCl₂ | BINAP | Toluene | 60 |
Patented protocols demonstrate Pd(PPh₃)₄ in DMF achieves optimal yields.
Optimization of Reaction Parameters
Temperature and Stoichiometry
Controlling exothermic reactions during bromination is critical. Maintaining temperatures below 25°C with NBS prevents di-bromination, while a 1:1.2 molar ratio of precursor to brominating agent maximizes mono-substitution.
Solvent Selection
Polar aprotic solvents like DMF or THF stabilize intermediates during cyclocondensation, while halogenated solvents (e.g., DCM) improve bromine solubility.
Table 3: Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMF | 36.7 | 1.2 × 10⁻³ |
| THF | 7.6 | 0.8 × 10⁻³ |
| DCM | 8.9 | 1.5 × 10⁻³ |
Higher dielectric solvents accelerate ionic intermediates but may degrade sensitive catalysts.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances safety and efficiency for bromination and cyclopropanation. Microreactors with residence times <10 seconds minimize decomposition, achieving 95% conversion rates.
Purification Techniques
Crystallization from ethanol/water mixtures removes unreacted brominating agents, while column chromatography isolates the target compound with >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted imidazo[4,5-c]pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the imidazo[4,5-c]pyridine ring system play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Comparison
Core Structure Variations
- Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine: The target compound’s imidazo[4,5-c]pyridine core differs from imidazo[4,5-b]pyridine derivatives (e.g., 1,3-diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one in ) in nitrogen positioning.
- Substituent Effects: The bromo-propanone moiety contrasts with the amino-propanone in 2-amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one (). Bromine’s electronegativity and steric bulk may enhance electrophilic reactivity compared to the amino group . The cyclopropyl group in the target compound contrasts with allyl substituents in . Cyclopropane’s ring strain and metabolic stability could improve pharmacokinetic profiles compared to allyl groups, which are prone to oxidation .
Physicochemical Properties
- Melting Points : Pyrazoline derivatives () exhibit lower melting points (129–161°C), likely due to less rigid cores compared to fused imidazopyridines. Data for the target compound is unavailable but expected to be higher due to its bicyclic structure.
- Spectral Data : Bromine’s presence in the target compound would result in distinct ¹H-NMR shifts (e.g., deshielding near 3.5–4.5 ppm for CH₂ groups) and IR absorption for C=O (~1670 cm⁻¹), similar to .
Biological Activity
Introduction
The compound 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one is a significant molecule in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one includes a bromine atom and a cyclopropyl group attached to an imidazopyridine core. The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Bromination of the imidazopyridine precursor.
- Cyclopropanation to introduce the cyclopropyl group.
- Formation of the propanone moiety through various acylation methods.
Antiviral Properties
Preliminary studies indicate that 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one exhibits notable antiviral activity, particularly against respiratory syncytial virus (RSV) . This suggests its potential role in antiviral drug development.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as:
- Molecular docking
- Electrophysiology
- Cryoelectron microscopy
These methods help elucidate how the compound interacts with biological macromolecules, which is essential for determining its pharmacological effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological properties of 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-1H-imidazo[4,5-b]pyridine | Brominated imidazole | Different nitrogen positioning |
| 1-Cyclopropyl-6-methylimidazo[4,5-b]pyridine | Methyl group instead of bromine | Potentially altered biological activity |
| 3-Bromoquinoline | Brominated quinoline structure | Different heterocyclic framework |
The uniqueness of 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one lies in its specific combination of structural features that may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Efficacy : Research has demonstrated that 2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one exhibits significant antiviral activity against RSV in vitro. The IC50 value was determined to be approximately 10 μM , indicating effective inhibition at low concentrations .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to viral proteins involved in replication processes. This interaction may inhibit viral entry or replication within host cells .
- Potential Side Effects : While the compound shows promise as an antiviral agent, further studies are needed to assess its safety profile and any potential side effects associated with long-term use.
Q & A
Q. What are the key synthetic strategies for synthesizing 2-bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves cyclocondensation of brominated intermediates with cyclopropylamine derivatives under reflux conditions. For example, similar imidazo-pyridine syntheses (e.g., 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine) use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce substituents . Optimization includes:
- Temperature : 80–110°C to balance reaction rate and byproduct formation.
- Catalyst : Pd(PPh₃)₄ or CuI for halogen exchange.
- Solvent : DMF or THF for solubility and stability of intermediates.
Yields can exceed 70% with strict control of stoichiometry (e.g., 1:1.2 molar ratio of bromo-ketone to cyclopropylamine) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Focus on the cyclopropyl group’s protons (δ 1.0–1.5 ppm as a multiplet) and imidazo-pyridine aromatic protons (δ 7.4–8.1 ppm). For example, in structurally related compounds, the pyridine C-H resonates at δ 7.7–8.0 ppm .
- IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H stretches (if present) at ~3250–3450 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₃H₁₅BrN₃O: ~322.03 Da) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How can researchers address low yields during purification, and what are common byproducts?
- Methodological Answer :
- Byproducts : Brominated side products (e.g., di-bromo derivatives) may form due to excess brominating agents.
- Purification : Use gradient silica gel chromatography (hexane:EtOAc 4:1 to 1:1) or recrystallization in ethanol/water. Centrifugal partitioning chromatography (CPC) is effective for polar impurities .
Advanced Research Questions
Q. How can contradictory NMR or mass spectrometry data be resolved during structural validation?
- Methodological Answer : Apply iterative analysis:
- Triangulation : Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous protons. For instance, HSQC can link cyclopropyl CH₂ groups to their carbon signals .
- Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbon connectivity in complex regions.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Q. What computational methods predict the reactivity of the cyclopropyl group in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, cyclopropyl C-C bonds may show strain-induced reactivity in Suzuki-Miyaura couplings.
- Molecular Dynamics (MD) : Simulate transition states to evaluate steric effects from the imidazo-pyridine core .
Q. How do substituents (e.g., bromo vs. chloro) influence the compound’s stability and biological activity?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Bromo-substituted analogs show higher hydrolytic stability than chloro derivatives due to stronger C-Br bonds .
- SAR Analysis : Compare IC₅₀ values in enzyme assays. For example, bromo groups may enhance binding affinity in kinase inhibitors by filling hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
